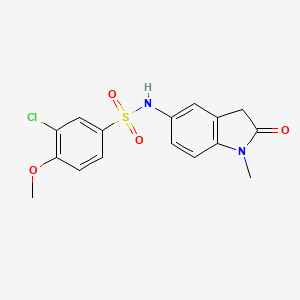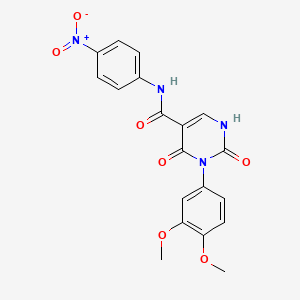![molecular formula C22H21N5O3 B2941389 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872628-12-1](/img/no-structure.png)
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Selective Adenosine Receptor Antagonism
This compound, belonging to the imidazo[2,1-f]purinones class, has been identified as a potent and selective antagonist of the A3 adenosine receptor. Such antagonists are crucial in medicinal chemistry due to their potential therapeutic applications in various disorders, including inflammatory and cardiovascular diseases. One study elaborated on the structure-activity relationship (SAR) of these compounds, emphasizing the importance of specific substitutions to enhance potency and hydrophilicity (Baraldi et al., 2008).
Purine Derivatives as Pharmacophores
As a purine derivative, this compound is part of a broader group of molecules known as pharmacophores. Pharmacophores are central to drug design due to their interaction with biological targets. Research has shown that purine isosteres, like the 3-benzyl-8-(2-methoxyphenyl) variant, are widely utilized in medicinal chemistry (Ostrovskyi et al., 2011).
Antiviral and Antitumor Potential
Compounds with similar structures have shown promising antiviral and antitumor properties. For instance, the synthesis and biological evaluation of related imidazo[2,1-f]purine-2,4-diones have identified potent compounds with selective antagonistic activities against various adenosine receptor subtypes. These activities indicate potential applications in treating diseases related to these receptors (Baraldi et al., 2005).
Role in Inhibitory Activities
The compound's structural class has been explored for its role in inhibitory activities against specific biological processes. For instance, studies on similar molecules have examined their effects on phosphodiesterase activities, which are pivotal in various physiological processes (Suzuki et al., 2006).
Structural Characterization and Synthesis
Research into the synthesis and structural analysis of similar compounds has contributed significantly to understanding their potential applications. Detailed synthesis methods and characterizations, including X-ray crystallography, provide essential insights into the molecular structure and potential reactivity of these compounds (Lu & He, 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves the condensation of 2-methoxybenzaldehyde with 1-methylimidazol-4-amine to form 1-methyl-2-(2-methoxyphenyl)imidazole. This intermediate is then reacted with 2,6-dichloropurine in the presence of a base to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine. Finally, the resulting compound is oxidized to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione.", "Starting Materials": [ "2-methoxybenzaldehyde", "1-methylimidazol-4-amine", "2,6-dichloropurine", "base", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 1-methylimidazol-4-amine in the presence of a base to form 1-methyl-2-(2-methoxyphenyl)imidazole.", "Step 2: Reaction of 1-methyl-2-(2-methoxyphenyl)imidazole with 2,6-dichloropurine in the presence of a base to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine.", "Step 3: Oxidation of 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine to form 3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione using an oxidizing agent." ] } | |
Número CAS |
872628-12-1 |
Fórmula molecular |
C22H21N5O3 |
Peso molecular |
403.442 |
Nombre IUPAC |
2-benzyl-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H21N5O3/c1-24-19-18(20(28)27(22(24)29)14-15-8-4-3-5-9-15)26-13-12-25(21(26)23-19)16-10-6-7-11-17(16)30-2/h3-11H,12-14H2,1-2H3 |
Clave InChI |
ZGYANYWNOKXNIY-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCN(C4=N2)C5=CC=CC=C5OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone](/img/structure/B2941307.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2,6-difluorobenzamide](/img/structure/B2941308.png)
![(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2941309.png)
![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2941310.png)
![2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2941312.png)
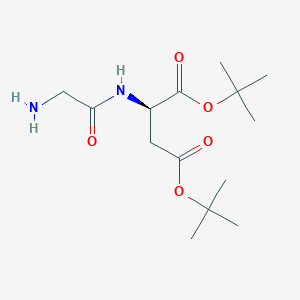
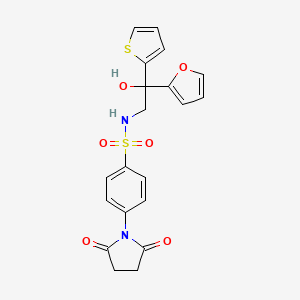
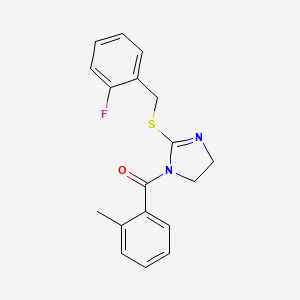
![4-(4-(2-methoxyphenyl)piperazin-1-yl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2941319.png)
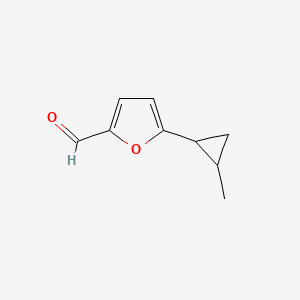
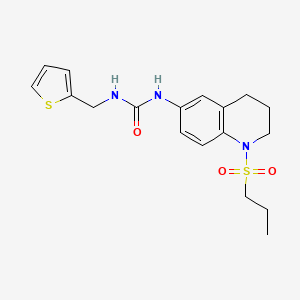
![3-fluoro-N-[(E)-(5-pyridin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B2941323.png)
